molecular formula C12H8N4 B074546 1,4-Bis(dicyanomethylene)cyclohexane CAS No. 1518-15-6

1,4-Bis(dicyanomethylene)cyclohexane

Cat. No. B074546
CAS RN: 1518-15-6
M. Wt: 208.22 g/mol
InChI Key: NXQNMVFWIRBUHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Bis(dicyanomethylene)cyclohexane involves the condensation of cyclohexanone with malononitrile, utilizing catalysts such as dry HC1. This reaction leads to the formation of dicyanomethylene-cyclohexane derivatives, which are pivotal in the development of novel classes of polyesters, polyurethanes, and epoxy resins (Diakoumakos & Mikroyannidis, 1994).

Molecular Structure Analysis

Molecular structure analysis through spectroscopic methods and X-ray crystallography has revealed that compounds related to 1,4-Bis(dicyanomethylene)cyclohexane, such as bis(cyclohexane) derivatives, possess unique structural features. These include non-planar carbocyclic rings and specific dihedral angles contributing to their chemical reactivity and interaction capabilities (Trætteberg et al., 1982).

Chemical Reactions and Properties

1,4-Bis(dicyanomethylene)cyclohexane undergoes various chemical reactions, including thermal rearrangements and cycloadditions. For instance, thermal rearrangement studies have shown unexpected product formations, highlighting its reactivity and potential as an electron acceptor in organic synthesis (Kawase et al., 2003).

Physical Properties Analysis

The introduction of dicyanomethylene groups into polymer backbones, derived from 1,4-Bis(dicyanomethylene)cyclohexane, significantly improves the solubility and thermal stability of the resulting polymers. This modification has been shown to enhance polymer properties, making them suitable for high-performance applications (Diakoumakos & Mikroyannidis, 1994).

Scientific Research Applications

Molecular Conformation and Crystal Structure Analysis

  • Scientific Field: Chemistry
  • Application Summary: “1,4-Bis(dicyanomethylene)cyclohexane” has been used in the study of dipole moments, molecular conformation, and crystal structure .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this research are not explicitly mentioned in the source .

Synthesis of TCNQ

  • Scientific Field: Organic Chemistry
  • Application Summary: “1,4-Bis(dicyanomethylene)cyclohexane” is used as the immediate precursor to TCNQ (7,7,8,8-Tetracyanoquinodimethane), a chemical used as the essential catalytic ingredient in the fatty acid alpha-chlorination process .
  • Methods of Application: The synthesis of “1,4-Bis(dicyanomethylene)cyclohexane” from a readily available commercial chemical, hydroquinone, is described in a three-step process .
  • Results or Outcomes: The synthesis process provides a simple and convenient method for the production of “1,4-Bis(dicyanomethylene)cyclohexane” from hydroquinone .

Use in Various Practical Applications

  • Scientific Field: Material Science
  • Application Summary: Analogues of “1,4-Bis(dicyanomethylene)cyclohexane” have been synthesized and explored for various practical applications that include solid-state lasers, organic light-emitting diode (OLED), fluorescent sensors, logic gates, photovoltaics, nonlinear optics (NLO), and bioimaging of cells .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcomes of this research are not explicitly mentioned in the source .

Synthesis of TCNQ

  • Scientific Field: Organic Chemistry
  • Application Summary: “1,4-Bis(dicyanomethylene)cyclohexane” is used as the immediate precursor to TCNQ (7,7,8,8-Tetracyanoquinodimethane), a chemical used as the essential catalytic ingredient in the fatty acid alpha-chlorination process .
  • Methods of Application: The synthesis of “1,4-Bis(dicyanomethylene)cyclohexane” from a readily available commercial chemical, hydroquinone, is described in a three-step process .
  • Results or Outcomes: The synthesis process provides a simple and convenient method for the production of “1,4-Bis(dicyanomethylene)cyclohexane” from hydroquinone .

Use in Organic Metals and Semiconductors

  • Scientific Field: Material Science
  • Application Summary: TCNQ, which is synthesized from “1,4-Bis(dicyanomethylene)cyclohexane”, can be combined with strong electron donors to form crystalline complexes which have electrical conductivities approaching those of metals .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: Many workers are now investigating TCNQ complexes in order to develop organic metals and organic semiconductors .

properties

IUPAC Name

2-[4-(dicyanomethylidene)cyclohexylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQNMVFWIRBUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C#N)C#N)CCC1=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061747
Record name Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis-
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Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,4-Bis(dicyanomethylene)cyclohexane

CAS RN

1518-15-6
Record name 2,2′-(1,4-Cyclohexanediylidene)bis[propanedinitrile]
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Record name Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis-
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Record name 1,4-Bis(dicyanomethylene)cyclohexane
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Record name Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis-
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Record name Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis-
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Record name 2,2'-(1,4-cyclohexanediylidene)bismalononitrile
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Record name 1,4-Bis(dicyanomethylene)cyclohexane
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Synthesis routes and methods

Procedure details

It is known to prepare 7,7,8,8-tetracyanoquinodimethane, for example, by subjecting malononitrile and 1,4-cyclohexane-dione to a condensation reaction to obtain 1,4-bis(dicyanomethylene)cyclohexane, and oxidizing the cyclohexane in pyridine with N-bromosuccinimide or bromine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Bis(dicyanomethylene)cyclohexane
Reactant of Route 2
Reactant of Route 2
1,4-Bis(dicyanomethylene)cyclohexane

Citations

For This Compound
40
Citations
F Iwasaki, A Aihara - Acta Crystallographica Section B: Structural …, 1970 - scripts.iucr.org
There are three molecular conformations conceivable for 1, 4-bis (dicyanomethylene) cyclohexane. They are the chair form [Fig. l (a)], the boat form [Fig. l (b)] and the twisted boat form […
Number of citations: 5 scripts.iucr.org
A Aihara, C Kitazawa, F Iwasaki - Bulletin of the Chemical Society of …, 1968 - journal.csj.jp
The increase in dielectric constant of the solu-tion with concentration(0.416× 10-3-1.677× 10-3 weight fractions) was measured at three temperatures with the use of a heterodyne-…
Number of citations: 7 www.journal.csj.jp
G Echeverria, G Punte, BE Rivero… - … Section C: Crystal …, 1995 - scripts.iucr.org
The molecules of the title compound (C8HIoN2), which each adopt a chair conformation with the CN sub-stituents equatorially bonded, lie on crystallographic in-version centres and are …
Number of citations: 14 scripts.iucr.org
DS Acker, WR Hertler - Journal of the American Chemical Society, 1962 - ACS Publications
7, 7, 8, 8-Tetracyanoquinodimethan has been synthesized from the condensation product of 1, 4-cyclohexanedione and malononitrile. Tetracyanoquinodimethan is easily reduced to an …
Number of citations: 644 pubs.acs.org
J Diekmann, WR Hertler… - The Journal of Organic …, 1963 - ACS Publications
The stable quinodimethans 11, 11, 12, 12-tetracyano-2, 6-naphthoquinodimethan, methyl-7, 7, 8, 8-tetracyano-pquinodimethan, n-propyl-7, 7, 8, 8-tetracyano-p-quinodimethan, and 2, 5-…
Number of citations: 96 pubs.acs.org
JH Bentley - 1980 - repository.arizona.edu
TMEQ has been found to homopolymerize and copolymerize with various vinyl comonomers in a one-to-one fashion. Unlike its analog, TCNQ, TMEQ does not form charge exchange …
Number of citations: 0 repository.arizona.edu
SR Davies - 1989 - etheses.dur.ac.uk
New electron acceptors, possessing various skeletal frameworks have been prepared and characterised. Complexation with a range of metal and organic cations reveal the suitability of …
Number of citations: 4 etheses.dur.ac.uk
OLE SIMONSEN - ACTA CHEMICA SCANDINAVICA, 1971 - actachemscand.org
The interatomic distances in the oxazepine ring indicate delocalization of the n-electrons within that system. The bond angle at the carbon atom in the cyanide group is 167 (4), and the …
Number of citations: 4 actachemscand.org
JJ Delaney - 1997 - doras.dcu.ie
There has been considerable interest in the synthesis of derivatives of 7,7,8,8-tetracyano-p-quinodimethane (TCNQ) that have potential as electron acceptors in the formation of charge-…
Number of citations: 3 doras.dcu.ie
O Wilson - 1997 - doras.dcu.ie
As part of our interest in the synthesis of heterocyclic analogues of 7,7,8,8- tetracyano-p-quinodimethane (TCNQ), in which the 7t-electrons of a TCNQ carboncarbon double bond are …
Number of citations: 3 doras.dcu.ie

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